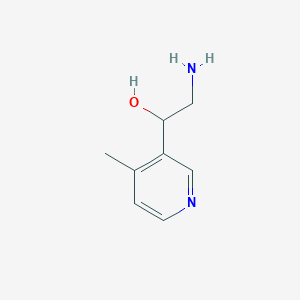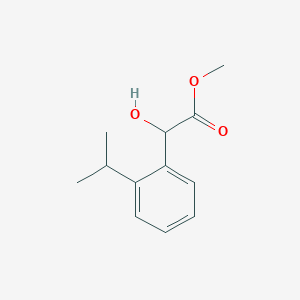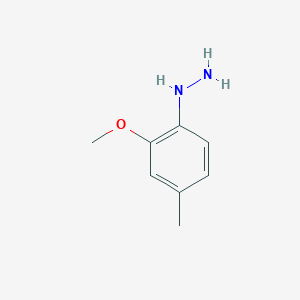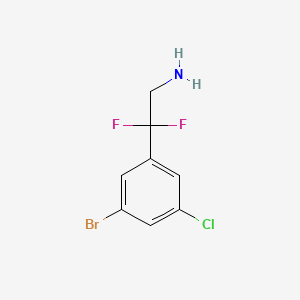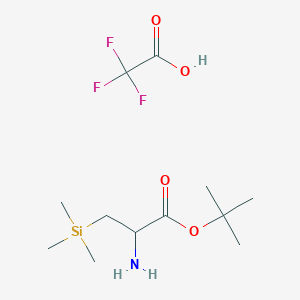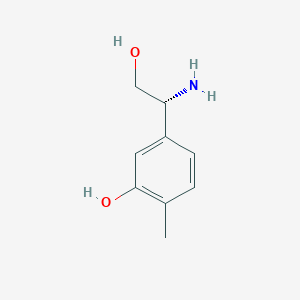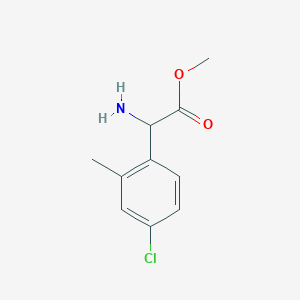
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate is an organic compound with the molecular formula C10H12ClNO2 It is a derivative of phenylacetic acid and contains both an amino group and a chloro-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzaldehyde with glycine methyl ester in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of 4-chloro-2-methylbenzyl chloride, which reacts with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. This reaction also proceeds under mild conditions and yields the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The process typically includes steps such as mixing, reaction, purification, and drying. Industrial production may also involve the use of automated equipment to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro or imino derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Hydroxyl or alkyl-substituted derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various chemical products, including agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro-substituted phenyl ring can participate in hydrophobic interactions. These interactions may affect the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(3-chloro-4-methylphenyl)acetate
- Methyl 2-amino-2-(4-chloro-3-methylphenyl)acetate
- Methyl 2-amino-2-(4-chloro-2-ethylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate is unique due to its specific substitution pattern on the phenyl ring. The presence of both an amino group and a chloro-substituted phenyl ring provides distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H12ClNO2 |
|---|---|
Peso molecular |
213.66 g/mol |
Nombre IUPAC |
methyl 2-amino-2-(4-chloro-2-methylphenyl)acetate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-5-7(11)3-4-8(6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
Clave InChI |
YNFOPEUACBNVKF-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C(C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


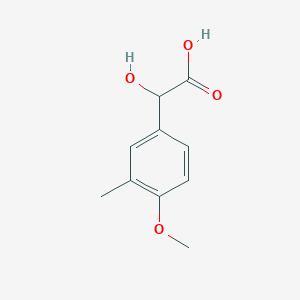
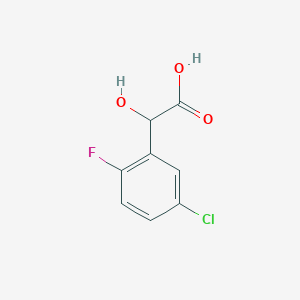
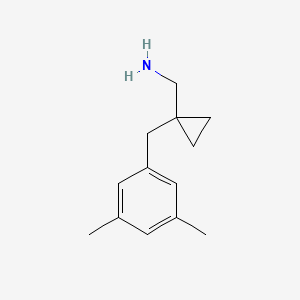
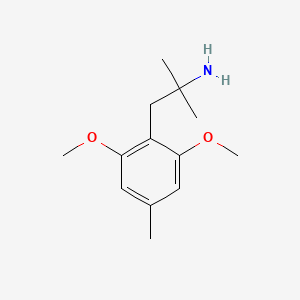
![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)
